

# Physical and chemical properties of 1-(2-Amino-6-bromophenyl)ethanone

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## Compound of Interest

Compound Name:	1-(2-Amino-6-bromophenyl)ethanone
Cat. No.:	B1510461

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An In-depth Technical Guide to **1-(2-Amino-6-bromophenyl)ethanone**: Physicochemical Properties, Synthesis, and Synthetic Applications

## Abstract

This technical guide provides a comprehensive scientific overview of **1-(2-Amino-6-bromophenyl)ethanone** (CAS No. 55830-09-6), a valuable substituted acetophenone for researchers, medicinal chemists, and drug development professionals. While experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information, presents robustly predicted data based on established chemical principles, and outlines its significant potential as a precursor in heterocyclic chemistry. The guide covers its core physicochemical properties, detailed spectral analysis based on predictive models and comparisons with structural analogs, a proposed multi-step synthetic pathway, and its primary application in the Friedländer annulation for the synthesis of 8-bromoquinolines—a privileged scaffold in medicinal chemistry. All methodologies are presented with the clarity and rigor required for practical application in a research and development setting.

## Introduction and Significance

**1-(2-Amino-6-bromophenyl)ethanone** is an aromatic ketone featuring an aniline moiety ortho to the acetyl group and a bromine atom at the 6-position. This specific arrangement of functional groups—an o-aminoaryl ketone—makes it an exceptionally useful building block for

constructing complex heterocyclic systems. The presence of the bromine atom provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the ortho-amino ketone functionality is the key prerequisite for cyclocondensation reactions.

Its primary utility lies in its role as a precursor for 8-bromo-substituted quinolines through the Friedländer synthesis.<sup>[1][2]</sup> The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-malarial and anti-cancer properties.<sup>[1][3]</sup> Therefore, having reliable access to and a thorough understanding of intermediates like **1-(2-Amino-6-bromophenyl)ethanone** is critical for the exploration of novel chemical space in drug discovery.

## Physicochemical Properties

The fundamental physical and chemical properties of **1-(2-Amino-6-bromophenyl)ethanone** are summarized below. It is important to note that while core identifiers are well-established, some physical properties like boiling point are based on computational predictions due to a lack of comprehensive experimental data in peer-reviewed literature.

Property	Value	Source(s)
IUPAC Name	1-(2-Amino-6-bromophenyl)ethanone	-
Synonyms	2'-Amino-6'-bromoacetophenone	-
CAS Number	55830-09-6	<a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	<a href="#">[4]</a>
Molecular Weight	214.06 g/mol	<a href="#">[4]</a>
Appearance	Yellow solid	<a href="#">[5]</a>
Melting Point	Not available	<a href="#">[5]</a>
Boiling Point	311.5 ± 27.0 °C (Predicted)	<a href="#">[6]</a>
Density	1.535 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[6]</a>
Solubility	Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and alcohols. Sparingly soluble in water.	-
Storage Conditions	Store at 2-8°C, sealed in a dry environment and protected from light.	<a href="#">[5]</a>

## Spectroscopic and Analytical Characterization

Definitive experimental spectra for **1-(2-Amino-6-bromophenyl)ethanone** are not widely published. The following sections provide an expert analysis of the expected spectral data based on computational prediction tools and direct comparison with structurally similar compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are crucial for structural verification and purity assessment. Predictions are based on established substituent effects on the aromatic ring.

Table of Predicted NMR Data (Solvent:  $\text{CDCl}_3$ )

$^1\text{H}$ NMR	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
Aromatic CH	~7.25 - 7.40	t	1H	H-4
Aromatic CH	~6.80 - 6.95	d	1H	H-5
Aromatic CH	~6.65 - 6.80	d	1H	H-3
Amine ( $\text{NH}_2$ )	~5.5 - 6.5	broad s	2H	$-\text{NH}_2$

| Acetyl ( $\text{CH}_3$ ) | ~2.60 | s | 3H |  $-\text{COCH}_3$  |

$^{13}\text{C}$ NMR	Predicted $\delta$ (ppm)	Assignment
Carbonyl $\text{C=O}$	~200	$-\text{COCH}_3$
Aromatic $\text{C-NH}_2$	~148	C-2
Aromatic $\text{C-Br}$	~115	C-6
Aromatic CH	~135	C-4
Aromatic CH	~120	C-5
Aromatic CH	~118	C-3
Aromatic $\text{C-CO}$	~122	C-1
Acetyl $\text{CH}_3$	~28-30	$-\text{COCH}_3$

Justification: The electron-donating amino group will shield ortho and para protons (H-3, H-5), shifting them upfield, while the electron-withdrawing acetyl and bromo groups will have a deshielding effect. The broad signal for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Based on the spectrum of 2'-Aminoacetophenone, the following characteristic absorption bands are expected.[13][14][15][16]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium	N-H symmetric & asymmetric stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
1650 - 1630	Strong	C=O stretch (ketone, conjugated)
1620 - 1580	Strong	N-H scissoring (bending)
1580 - 1450	Medium-Strong	Aromatic C=C stretches
1360	Strong	C-CO stretch
1300 - 1200	Strong	Aromatic C-N stretch
600 - 500	Medium	C-Br stretch

Causality: The carbonyl stretch is observed at a lower frequency than a typical aliphatic ketone (~1715 cm<sup>-1</sup>) due to conjugation with the aromatic ring. The N-H stretching region will characteristically show two bands for the primary amine.

## Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and predictable fragmentation patterns.[17][18][19][20][21]

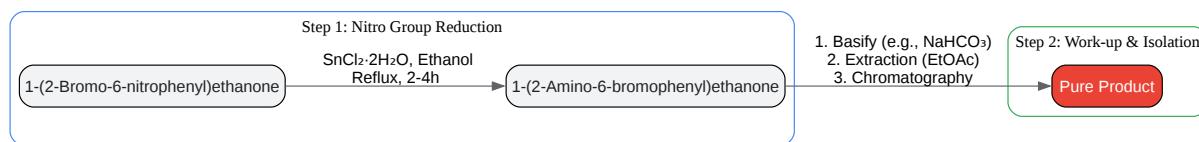
- Molecular Ion (M<sup>+</sup>): A prominent molecular ion peak will be observed with a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity ratio, which is definitive for the presence of a single bromine atom. The expected m/z values would be 213 (for <sup>79</sup>Br) and 215 (for <sup>81</sup>Br).

- Key Fragmentations:

- $[M-15]^+$  (m/z 198/200): Loss of a methyl radical ( $\bullet\text{CH}_3$ ) via alpha-cleavage, a common fragmentation for methyl ketones.
- $[M-43]^+$  (m/z 170/172): Loss of an acetyl radical ( $\bullet\text{COCH}_3$ ).
- Bromobenzoyl Cation (m/z 183/185): A very stable fragment corresponding to  $[\text{BrC}_6\text{H}_4\text{CO}]^+$ , resulting from cleavage of the bond between the carbonyl carbon and the aromatic ring.
- Bromophenyl Cation (m/z 155/157): Subsequent loss of carbon monoxide (CO) from the bromobenzoyl cation.

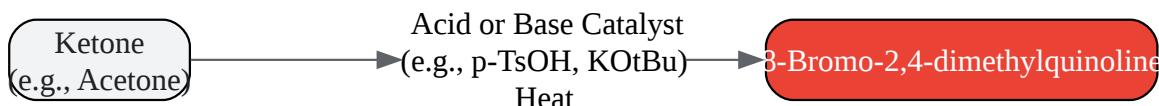
## Proposed Synthesis Pathway

A specific, peer-reviewed synthesis protocol for **1-(2-Amino-6-bromophenyl)ethanone** is not readily available. However, a chemically sound and efficient two-step pathway can be proposed starting from the commercially available precursor, 1-(2-bromo-6-nitrophenyl)ethanone.



1-(2-Amino-6-bromophenyl)ethanone

+



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